molecular formula C14H19BClNO3 B13721110 4-Chloro-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

4-Chloro-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13721110
M. Wt: 295.57 g/mol
InChI Key: IHFRLMAMSMEVPO-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with the molecular formula C14H19BClNO3. It is known for its unique structure, which includes a boronic ester group, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

    Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst.

    Amidation: The formation of the benzamide group is carried out through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation and amidation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.

    Biology: Investigated for its potential as a molecular probe in biological systems.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The amide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar boronic ester group but lacks the amide functionality.

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronic ester group but different aromatic substitution.

    N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester group but different amine substitution.

Uniqueness

4-Chloro-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of both the boronic ester and amide groups, which provide distinct reactivity and functionality. This combination allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Properties

Molecular Formula

C14H19BClNO3

Molecular Weight

295.57 g/mol

IUPAC Name

4-chloro-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)10-8-9(12(18)17-5)6-7-11(10)16/h6-8H,1-5H3,(H,17,18)

InChI Key

IHFRLMAMSMEVPO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC)Cl

Origin of Product

United States

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